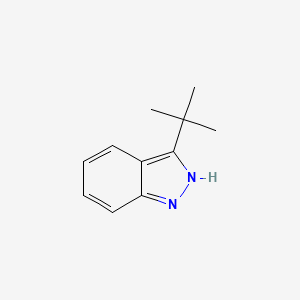

3-tert-butyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

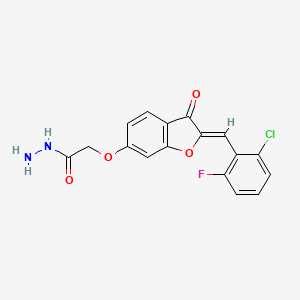

3-tert-butyl-1H-indazole is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring . Indazoles are important heterocyclic compounds that are found in a wide range of biologically active compounds and have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1H-indazoles has been explored through various methods. Some strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring fused to a benzene ring . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Scientific Research Applications

a. Antihypertensive Properties:

- 3-tert-butyl-1H-indazole derivatives have shown promise as antihypertensive agents. Researchers have explored their effects on blood pressure regulation and vascular function .

- Studies indicate that certain indazole derivatives, including those derived from 3-tert-butyl-1H-indazole , exhibit anticancer properties. These compounds may interfere with cancer cell growth, proliferation, and metastasis .

- The indazole scaffold has been investigated for its potential as an antidepressant. Researchers explore its impact on neurotransmitter systems and mood regulation .

- Some indazole-based compounds, including 3-tert-butyl-1H-indazole , demonstrate anti-inflammatory effects. These may involve modulation of inflammatory pathways and cytokine production .

- Indazole derivatives have been studied for their antibacterial activity. They may inhibit bacterial growth and biofilm formation .

Synthetic Approaches

Efforts to synthesize indazoles have led to various strategies. Let’s explore some synthetic approaches:

a. Transition Metal-Catalyzed Reactions:- A Cu(OAc)₂-catalyzed method enables the facile synthesis of 1H-indazoles via N–N bond formation. Starting from 2-(methylamino)benzonitrile, this approach yields a diverse range of 1H-indazoles in good to excellent yields .

- Researchers have explored reactions under catalyst- and solvent-free conditions. While classic noncatalytic pathways exist, metal-catalyzed synthesis generally provides better yields with minimal byproducts .

Other Applications

Beyond medicinal and synthetic aspects, indazoles find use in various fields:

a. Functional Molecules:- Indazoles serve as key components in functional molecules used in everyday applications. Their unique structure contributes to their versatility .

Mechanism of Action

3-tert-butyl-1H-indazole: is a heterocyclic compound with potential medicinal applications. While specific targets may vary, let’s explore some possibilities:

- Checkpoint Kinases (CHK1 and CHK2) : These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cancer treatment .

properties

IUPAC Name |

3-tert-butyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)10-8-6-4-5-7-9(8)12-13-10/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJCYWZFDBHLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC=CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)